An In-depth Technical Guide to 3-Bromophthalonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 3-Bromophthalonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromophthalonitrile, with the chemical formula C₈H₃BrN₂, is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and two adjacent nitrile (-C≡N) groups. This molecule serves as a valuable building block in the synthesis of a variety of complex organic structures, most notably in the field of macrocyclic chemistry, particularly for the preparation of phthalocyanine derivatives. The strategic placement of the bromo and cyano functionalities imparts a unique reactivity profile, making it a target of interest for applications in materials science, medicinal chemistry, and dye manufacturing. This technical guide provides a comprehensive overview of the chemical and structural properties of 3-Bromophthalonitrile, offering insights into its synthesis, reactivity, and safe handling for laboratory professionals.
Chemical and Physical Properties
While specific experimental data for 3-bromophthalonitrile is not extensively reported in publicly available literature, its properties can be reliably inferred from its structural analogues, such as 4-bromophthalonitrile, and the well-understood chemical behavior of its constituent functional groups.
| Property | Value | Source/Analogy |
| Molecular Formula | C₈H₃BrN₂ | [1] |
| Molecular Weight | 207.03 g/mol | [1] |
| CAS Number | 76241-80-0 | [1] |
| IUPAC Name | 3-bromobenzene-1,2-dicarbonitrile | [1] |
| Appearance | Expected to be a crystalline solid at room temperature. | Analogy with 4-bromophthalonitrile[2] |
| Melting Point | Not reported. For comparison, the melting point of 4-bromophthalonitrile is 138-142 °C. | [2] |
| Boiling Point | Not reported. Expected to be high due to its molecular weight and polarity. | |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like chloroform, and methanol. | Analogy with 4-bromophthalonitrile[2] |
Molecular Structure and Spectroscopic Data
The structure of 3-Bromophthalonitrile is defined by a benzene ring with nitrile groups at positions 1 and 2, and a bromine atom at position 3. This arrangement influences the electronic and steric properties of the molecule.
Structural Parameters (Inferred)
Based on X-ray crystallographic studies of related brominated phthalonitriles, the following structural features are anticipated[2]:
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Planarity: The molecule is expected to be largely planar due to the aromatic benzene ring.
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Bond Lengths:
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The C-C bonds within the benzene ring will have lengths characteristic of aromatic systems (approximately 1.39 Å).
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The C≡N triple bond of the nitrile groups will be approximately 1.17 Å.
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-
Bond Angles:
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The C-C-C angles within the benzene ring will be close to 120°.
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The C-C≡N angle will be approximately 180°, reflecting the sp hybridization of the nitrile carbon.
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Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) would be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms. The two nitrile carbons would appear in the 115-120 ppm region[3]. The six aromatic carbons would resonate between 120 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230 cm⁻¹ for the C≡N stretching vibration of the nitrile groups[3]. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Synthesis of 3-Bromophthalonitrile
A common and effective method for the synthesis of aryl bromides from aryl amines is the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then treated with a copper(I) bromide solution.
Proposed Synthetic Workflow: Sandmeyer Reaction
Caption: Synthetic pathway for 3-Bromophthalonitrile via the Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
Step 1: Diazotization of 3-Aminophthalonitrile
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Prepare a solution of 3-aminophthalonitrile in an aqueous solution of sulfuric acid.
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Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Causality Behind Experimental Choices: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. Sulfuric acid acts as the acidic medium necessary for the formation of nitrous acid in situ and to stabilize the resulting diazonium salt.
Step 2: Sandmeyer Reaction with Copper(I) Bromide
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
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A vigorous evolution of nitrogen gas should be observed.
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After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt and formation of the product.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Bromophthalonitrile.
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The crude product can be purified by recrystallization or column chromatography.
Self-Validating System: The evolution of nitrogen gas provides a visual confirmation that the reaction is proceeding. The purity of the final product can be verified by measuring its melting point (if a reference value is available) and by spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected spectral features.
Chemical Reactivity
The reactivity of 3-Bromophthalonitrile is governed by its two key functional groups: the nitrile groups and the bromine atom.
Reactions of the Nitrile Groups
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Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, forming 3-bromophthalic acid.
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Cyclotrimerization: In the presence of a metal salt or a strong base, phthalonitriles undergo cyclotrimerization to form metal-containing or metal-free phthalocyanines, respectively. This is one of the most significant applications of this class of compounds.
Reactions of the Bromo Group
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Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, although this reaction typically requires harsh conditions (high temperature and pressure) or activation by electron-withdrawing groups.
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Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.
Caption: Reactivity profile of 3-Bromophthalonitrile.
Applications
The primary application of 3-Bromophthalonitrile is as a precursor in the synthesis of asymmetrically substituted phthalocyanines. The bromine atom can be retained in the final macrocycle or can be further functionalized before or after the cyclotrimerization reaction. These substituted phthalocyanines have potential applications in:
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Materials Science: As components of organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[2].
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Dyes and Pigments: Phthalocyanines are known for their intense and stable colors[2].
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Catalysis: Certain metal phthalocyanine complexes exhibit catalytic activity in various chemical transformations[2].
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Medicinal Chemistry: As photosensitizers in photodynamic therapy (PDT) for the treatment of cancer.
Safety and Handling
No specific safety data sheet (SDS) for 3-Bromophthalonitrile is readily available. However, based on the known hazards of analogous compounds like 4-bromophthalonitrile and other brominated nitriles, the following precautions are recommended[4][5][6]:
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Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
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Irritation: Likely to cause skin and serious eye irritation.
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Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
References
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PubChem. 3-Bromopentanenitrile. National Center for Biotechnology Information. [Link]
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Pink, M., et al. (2019). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 703–706. [Link]
- Google Patents. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.
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Angene Chemical. 3-Bromophthalonitrile(CAS# 76241-80-0). [Link]
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Cheméo. Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). [Link]
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PubChem. 3-Bromobenzonitrile. National Center for Biotechnology Information. [Link]
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Tanski, J. M., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, E71, o523-o524. [Link]
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ResearchGate. (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). Exploring the Chemical Versatility of 4-Bromophthalonitrile (CAS: 70484-01-4). [Link]
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Torres, T., et al. Synthesis of unsymmetrically substituted phthalocyanines as precursors for porphyrin-phthalocyanine dimers. [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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Cindrić, M., et al. (2020). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 25(22), 5275. [Link]
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LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Organic Chemistry Explained. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]
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University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]
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University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]
- Google Patents. US7973174B2 - Process of making 3-aminopentanenitrile.
- Google Patents. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.
